molecular formula C5H8Cl2N4S B3430506 2-Guanidino-4-chloromethylthiazole hydrochloride CAS No. 84545-70-0

2-Guanidino-4-chloromethylthiazole hydrochloride

Cat. No.: B3430506
CAS No.: 84545-70-0
M. Wt: 227.11 g/mol
InChI Key: HPXWWLGOFMSKHV-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

2-[4-(chloromethyl)-1,3-thiazol-2-yl]guanidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7ClN4S.ClH/c6-1-3-2-11-5(9-3)10-4(7)8;/h2H,1H2,(H4,7,8,9,10);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPXWWLGOFMSKHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(S1)N=C(N)N)CCl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8Cl2N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

69014-12-6
Record name Guanidine, N-[4-(chloromethyl)-2-thiazolyl]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=69014-12-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Molecular Weight

227.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84545-70-0, 69014-12-6
Record name Guanidine, [4-(chloromethyl)-2-thiazolyl]-, hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=84545-70-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[4-(chloromethyl)-1,3-thiazol-2-yl)guanidine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.125.265
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Record name 1-(4-(Chloromethyl)thiazol-2-yl)guanidine hydrochloride
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Biological Activity

2-Guanidino-4-chloromethylthiazole hydrochloride is a synthetic compound that has garnered attention due to its potential biological activities, particularly as a histamine H2 receptor antagonist. This article explores the biological activity of this compound, synthesizing findings from various studies to present a comprehensive overview.

  • Chemical Formula : C5H8ClN4S
  • Molecular Weight : 189.67 g/mol
  • CAS Number : 84545-70-0

This compound contains a thiazole moiety, which is known for its diverse biological activities, including antimicrobial and anticancer properties.

Histamine H2 Receptor Antagonism

This compound has been primarily studied for its role as an antagonist of the histamine H2 receptor. The H2 receptor is crucial in regulating gastric acid secretion and has implications in treating peptic ulcers and gastroesophageal reflux disease (GERD).

The mechanism involves the binding of the compound to the H2 receptor, inhibiting gastric acid secretion through the following pathways:

  • G-Protein Coupling : The compound activates G-proteins, leading to a decrease in cyclic AMP (cAMP) levels, which subsequently reduces gastric acid secretion.
  • Smooth Muscle Relaxation : By blocking H2 receptors, it induces smooth muscle relaxation, contributing to its therapeutic effects in gastrointestinal disorders.

Antimicrobial Activity

Recent studies have indicated that thiazole derivatives exhibit antimicrobial properties. For instance, compounds related to this compound have shown promising results against various pathogens, including protozoa such as Trypanosoma brucei.

Case Study: Trypanocidal Activity

A study evaluated several thiazole derivatives for their trypanocidal activity. The results demonstrated that certain derivatives exhibited significant activity with IC50 values ranging from 0.42 μM to 0.80 μM, suggesting that structural modifications could enhance efficacy against Trypanosoma brucei .

Antitumor Activity

Thiazole compounds have also been investigated for their anticancer properties. Research indicates that modifications in the thiazole structure can lead to increased cytotoxicity against various cancer cell lines.

Key Findings

  • Cytotoxicity : Compounds derived from thiazoles demonstrated IC50 values as low as 1.61 µg/mL against specific cancer cell lines, indicating potent antitumor activity .
  • Structure-Activity Relationship (SAR) : The presence of electron-donating groups and specific substitutions on the phenyl ring significantly enhanced cytotoxic effects .

Summary of Biological Activities

Activity Type Efficacy (IC50) Notes
Histamine H2 AntagonismN/AReduces gastric acid secretion
Trypanocidal0.42 - 0.80 μMEffective against Trypanosoma brucei
Antitumor1.61 µg/mLPotent against various cancer cell lines

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name: 2-Guanidino-4-chloromethylthiazole hydrochloride
  • CAS Registry Number : 84545-70-0
  • Molecular Formula : C₅H₇ClN₄S·HCl
  • Molecular Weight : 227.117 g/mol .

Key Features: This compound is characterized by a thiazole ring substituted with a guanidino group at position 2 and a chloromethyl group at position 2. The hydrochloride salt enhances its stability and solubility. It serves as a critical intermediate in synthesizing pharmaceuticals such as Famotidine, a histamine H₂-receptor antagonist .

Synthesis: Produced via reaction of amidinothiourea with 1,3-dichloroacetone, followed by isolation as the hydrochloride salt. The chloromethyl group facilitates further functionalization, such as substitution reactions with nucleophiles (e.g., 2-aminoethanethiol) to generate derivatives like 2-guanidino-4-[(2-aminoethyl)thiomethyl]thiazole (3.3) .

Comparison with Structurally Similar Compounds

4-Chloromethyl-2-methylthiazole Hydrochloride

  • CAS : 77470-53-2
  • Formula : C₅H₆ClNS·HCl
  • Molecular Weight : 184.08 g/mol .
Feature 2-Guanidino-4-chloromethylthiazole HCl 4-Chloromethyl-2-methylthiazole HCl
Substituent at Position 2 Guanidino (basic, polar) Methyl (non-polar)
Reactivity High (guanidino enables H-bonding; chloromethyl allows substitution) Moderate (methyl is inert; chloromethyl reactive)
Applications Pharmaceutical intermediate (e.g., Famotidine) Likely used in agrochemicals or simpler heterocycles

Key Difference: The guanidino group in the former enhances pharmacological relevance, while the methyl group in the latter limits bioactivity.

2-Amino-4-(chloromethyl)thiazole Hydrochloride

  • CAS : 59608-97-8
  • Formula : C₄H₅ClN₂S·HCl
  • Molecular Weight : 185.07 g/mol .
Feature 2-Guanidino-4-chloromethylthiazole HCl 2-Amino-4-(chloromethyl)thiazole HCl
Substituent at Position 2 Guanidino (pKa ~13.5, strongly basic) Amino (pKa ~9.8, weakly basic)
Pharmacological Potential High (interacts with H₂ receptors) Limited (less basicity reduces target affinity)
Synthetic Utility Precursor to H₂-receptor ligands Intermediate for less specialized APIs

Key Difference: The guanidino group’s stronger basicity and hydrogen-bonding capacity make 2-Guanidino-4-chloromethylthiazole HCl more suitable for receptor-targeted drug design.

2-(1-Pentyl-3-guanidino)-4-(2-methyl-4-imidazolyl)thiazole

  • Patent Reference : US-A-4,560,690 .
  • Structure : Contains a pentyl chain and imidazolyl moiety.
Feature 2-Guanidino-4-chloromethylthiazole HCl 2-(1-Pentyl-3-guanidino)-4-imidazolylthiazole
Substituent Diversity Simple (chloromethyl) Complex (pentyl, imidazolyl)
Bioactivity Intermediate for antiulcer drugs Direct antiulcer activity (higher potency)
Synthetic Complexity Low (two-step synthesis) High (multi-step functionalization required)

Key Difference : The addition of imidazolyl and pentyl groups in the latter enhances receptor binding and oral bioavailability, making it a therapeutic agent rather than an intermediate.

4-Amino-2-methyl-5-phenylthiazole Hydrochloride

  • CAS : 1461714-51-1
  • Formula : C₁₀H₁₁ClN₂S
  • Molecular Weight : 226.72 g/mol .
Feature 2-Guanidino-4-chloromethylthiazole HCl 4-Amino-2-methyl-5-phenylthiazole HCl
Aromatic Substituents None Phenyl (lipophilic, enhances membrane penetration)
Applications API intermediate Potential CNS or antimicrobial agent
Synthetic Flexibility Chloromethyl allows derivatization Limited by phenyl’s inertness

Key Difference: The phenyl group in the latter increases lipophilicity, altering pharmacokinetic profiles compared to the polar guanidino group.

Q & A

Q. What are the established synthetic routes for 2-Guanidino-4-chloromethylthiazole hydrochloride, and what are the critical reaction parameters?

The compound is synthesized via a two-step process:

  • Step 1 : Condensation of amidinothiourea with 1,3-dichloroacetone in acetone at room temperature for 24 hours, yielding this compound (56% yield) .
  • Step 2 : Substitution reaction with 2-aminoethanethiol in ethanol under sodium ethoxide catalysis (0°C to RT, 24 hours), achieving 84% yield . Key parameters include strict temperature control, stoichiometric ratios of reactants, and the use of sodium ethoxide to drive the substitution reaction.

Q. How can researchers verify the purity and structural integrity of this compound?

Methodological approaches include:

  • Nuclear Magnetic Resonance (NMR) : Confirm molecular structure via characteristic peaks for the guanidino (-NH-C(NH)-NH2) and chloromethyl (-CH2Cl) groups.
  • Mass Spectrometry (MS) : Validate molecular weight (e.g., 184.08 g/mol for the hydrochloride salt) .
  • Elemental Analysis : Ensure stoichiometric consistency (e.g., C, H, N, S, Cl percentages) .

Q. What are the recommended storage conditions and safety protocols for handling this compound?

  • Storage : Store at 2–8°C in airtight containers to prevent hydrolysis of the chloromethyl group. Avoid exposure to moisture .
  • Safety : Use fume hoods and personal protective equipment (PPE) due to potential respiratory and skin irritation. Refer to Safety Data Sheets (SDS) for emergency measures .

Advanced Research Questions

Q. How can researchers resolve contradictions in reaction yields when scaling up synthesis?

Discrepancies often arise from:

  • Incomplete substitution : Monitor reaction progress via thin-layer chromatography (TLC) or HPLC to optimize reaction time and catalyst loading .
  • Impurity carryover : Implement recrystallization (e.g., using ethanol/water mixtures) or column chromatography to isolate the hydrochloride salt .
  • Solvent effects : Test polar aprotic solvents (e.g., DMF) to enhance nucleophilic substitution efficiency .

Q. What pharmacological applications justify further study of this compound?

  • Histamine H2 Receptor Ligands : The compound serves as a precursor for synthesizing subtype-selective ligands, enabling studies on gastric acid secretion and ulcer treatment .
  • Famotidine Intermediate : It is a critical intermediate in the synthesis of Famotidine, a histamine H2-receptor antagonist .
  • Structure-Activity Relationship (SAR) : Modifications to the thiazole core can enhance binding affinity or metabolic stability .

Q. What analytical challenges arise in characterizing derivatives of this compound?

  • Chloromethyl reactivity : Side reactions (e.g., hydrolysis or alkylation) during derivatization require quenching with excess NaHCO3 and immediate analysis .
  • Salt form interference : The hydrochloride counterion may complicate MS and NMR interpretation; use ion-exchange chromatography for desalting .

Q. How can computational chemistry guide the optimization of this compound for drug discovery?

  • Molecular Docking : Predict binding modes with target proteins (e.g., histamine receptors) using software like AutoDock or Schrödinger .
  • Quantum Mechanical Calculations : Assess electronic properties (e.g., charge distribution on the guanidino group) to rationalize reactivity .

Methodological Considerations

  • Controlled Experiments : Use blocking groups (e.g., phthalimide) to protect reactive sites during functionalization .
  • Data Validation : Cross-reference NMR and MS results with synthetic intermediates to confirm reaction pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-Guanidino-4-chloromethylthiazole hydrochloride
Reactant of Route 2
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